molecular formula C16H28ClNO2 B4959098 1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Cat. No.: B4959098
M. Wt: 301.9 g/mol
InChI Key: XMCDALABQZXPRT-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are commonly used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The hydrochloride salt form enhances its solubility in water, making it more suitable for pharmaceutical formulations.

Properties

IUPAC Name

1-(3-methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.ClH/c1-11(2)16-7-6-15(8-13(16)5)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDALABQZXPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNC(C)C)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-propan-2-ylphenol and 3-chloropropan-1-ol.

    Ether Formation: The phenol group of 3-methyl-4-propan-2-ylphenol is reacted with 3-chloropropan-1-ol in the presence of a base (e.g., sodium hydroxide) to form the ether linkage.

    Amination: The resulting ether is then subjected to amination using isopropylamine under controlled conditions to introduce the amino group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound to study beta-adrenergic receptor interactions.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to cyclic AMP signaling.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-adrenergic receptor antagonist with similar therapeutic uses.

    Atenolol: A selective beta-1 adrenergic receptor antagonist.

    Metoprolol: A beta-1 selective adrenergic receptor antagonist.

Uniqueness

1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists.

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